
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Overview
Description
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 601514-58-3) is a bicyclic heterocyclic compound featuring a 1,6-naphthyridine core with a benzyl substituent at the N6 position. This compound is part of the 1,6-naphthyridin-2(1H)-one family, which includes over 17,000 derivatives with diverse substituents and biomedical applications . It is commercially available (e.g., Shanghai Aladdin Biochemical Technology, ≥95% purity) and stored at 2–8°C under dry conditions . Its structure combines a partially saturated naphthyridine ring with a benzyl group, influencing its physicochemical and biological properties.
Preparation Methods
Synthesis Overview
The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves constructing the bicyclic naphthyridine framework using either preformed pyridine or pyridone derivatives as starting materials. The choice of method depends on the desired substitution patterns and the availability of reagents.
Synthetic Routes
Synthesis from Preformed Pyridine
This method uses substituted pyridine derivatives as precursors. A typical approach includes:
- Step 1: Reaction of a substituted pyridine (e.g., 4-chloropyridine) with an amine to introduce the nitrogen substituent at position N1.
- Step 2: Subsequent condensation with benzyl-containing compounds (e.g., benzyl alcohol or benzyl chloride) to introduce the benzyl group at position C6.
- Step 3: Cyclization and reduction steps to form the tetrahydro naphthyridinone core.
- Use of catalysts such as palladium or copper for coupling reactions.
- Solvents like dimethylformamide (DMF) or acetonitrile.
- Temperature control between 80–120°C to optimize yields.
Synthesis from Preformed Pyridone
This route employs pyridone derivatives as starting materials:
- Step 1: Alkylation of the pyridone ring at position C6 using benzyl halides (e.g., benzyl bromide).
- Step 2: Reduction of the pyridone ring to form the tetrahydro structure.
- Step 3: Final functionalization steps to ensure purity and yield optimization.
- Use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
- Solvents such as tetrahydrofuran (THF) or methanol.
- Controlled pH during alkylation and reduction steps.
One-Pot Synthesis
A one-pot synthesis approach combines multiple steps into a single reaction vessel:
- Step 1: Reacting a benzyl-containing precursor with a pyridine derivative in the presence of a reducing agent.
- Step 2: Cyclization facilitated by acidic or basic conditions to form the naphthyridinone core.
- Reduced reaction time.
- Simplified purification process.
Reaction Optimization
Temperature and Solvent Effects
Temperature plays a critical role in determining reaction rates and yields:
- Higher temperatures (80–120°C) are often required for cyclization steps.
- Solvents like DMF provide better solubility for reactants but may require additional purification steps.
Catalysts and Reagents
Catalysts such as palladium or copper salts are used for coupling reactions, while reducing agents like sodium borohydride (NaBH4) facilitate ring reduction.
Challenges in Synthesis
Side Reactions
Unwanted side reactions can occur during alkylation or cyclization, leading to lower yields.
Purity Control
Ensuring high purity requires careful monitoring of reaction conditions and post-reaction purification techniques such as recrystallization or chromatography.
Data Table: Summary of Key Reaction Parameters
Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Pyridine Alkylation | Benzyl chloride + NaH | DMF | 80–100°C | ~70–85 |
Pyridone Reduction | NaBH4 | Methanol | RT | ~60–75 |
Cyclization | Acid/Base catalyst | THF | 100–120°C | ~65–80 |
One-Pot Synthesis | Benzyl precursor + reducing agent | Acetonitrile | 80–120°C | ~50–70 |
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
Scientific Research Applications
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Naphthyridine Core
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 70336-89-9)
- Key Difference : A hydroxyl group at C4 modifies polarity and hydrogen-bonding capacity.
- Impact: Enhanced solubility in polar solvents compared to the non-hydroxylated benzyl derivative. Potential for altered receptor binding in biological assays .
6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 1708250-68-3)
- Key Difference : Propyl substituent at N6 instead of benzyl.
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one (CAS: 869640-41-5)
- Key Difference : Benzyl group at N7 (isomeric shift from N6).
- Impact : Altered ring conformation and electronic distribution, which may affect interactions with biological targets like kinases or HSP90 .
Functional Group Modifications
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic Acid (CAS: 116099-51-5)
- Key Difference : Carboxylic acid substituent at C2.
- Useful for prodrug design or metal chelation .
2-(Benzyloxy)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (12a)
- Key Difference : Benzyloxy group at C2 instead of a ketone.
Common Routes for 1,6-Naphthyridin-2(1H)-ones
- From Preformed Pyridines: Substitution reactions using 4-chloropyridines (e.g., 21a) with alcohols or amines under basic conditions (KOt-Bu/DMF) yield dihydro- or tetrahydro-naphthyridinones .
- From Pyridones: Cyclization of pyridone derivatives (e.g., 32) with tert-butoxybis(dimethylamino)methane (33) forms the naphthyridinone core .
- Benzyl Introduction : The benzyl group is typically introduced via alkylation of secondary amines or through Suzuki coupling in advanced intermediates .
Biological Activity
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
- Molecular Formula : C₁₆H₁₈N₂O
- Molecular Weight : 258.34 g/mol
- CAS Number : 1187830-89-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic pathway includes the formation of the naphthyridine core followed by benzyl substitution.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain naphthyridine derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Naphthyridine compounds are also noted for their antitumor effects. A comprehensive review indicated that 1,6-naphthyridin-2(1H)-ones are frequently referenced as antitumor agents in the literature. Specific studies highlighted that these compounds could inhibit cell proliferation in melanoma and other cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Monoamine Oxidase Inhibition
Recent research has identified this compound as a potential monoamine oxidase (MAO) inhibitor. MAO plays a crucial role in the metabolism of neurotransmitters; thus, inhibition can lead to increased levels of serotonin and dopamine in the brain. This property suggests potential applications in treating depression and neurodegenerative disorders .
Study 1: Antimicrobial Properties
In a study published by MDPI, several naphthyridine derivatives were evaluated for their antimicrobial activity. The results indicated that specific modifications to the naphthyridine structure significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 5 | Effective against S. aureus |
Compound B | 10 | Effective against E. coli |
Study 2: Antitumor Effects
Another significant study investigated the antitumor activity of naphthyridine derivatives in vitro. Results showed that these compounds could reduce cell viability in various cancer cell lines by inducing apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma | 15 | Apoptosis induction |
Breast Cancer | 20 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one?
- Methodological Answer : A key route involves cyclocondensation of 1-benzyl-4-piperidinone with 3-aminoacrolein derivatives. For example, reacting 1-benzyl-4-piperidinone with 3-amino-2-methylacrolein in the presence of BF₃·Et₂O and pyridine in xylene under reflux (water removal, 16 h) yields 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (23% yield) . Another approach uses POCl₃ for chlorination: 6-benzyl-4,7-dimethyl-1,6-naphthyridine-2,5-dione reacts with POCl₃ at 95°C for 3 h to form 2-chloro derivatives (84% yield) .
Table 1: Representative Synthetic Routes
Q. How can the chlorination of the 2-oxo group be optimized in this scaffold?
- Methodological Answer : Chlorination at the 2-position is efficiently achieved using POCl₃ under controlled conditions. For example, heating 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one with POCl₃ and PCl₅ under reflux (2 h) yields 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in 90% yield . Key factors include temperature control (95–100°C) and stoichiometric excess of chlorinating agents.
Q. What strategies are effective for dealkylation or demethylation in this system?
- Methodological Answer : N-Demethylation can be accomplished via catalytic hydrogenation. For instance, 6-benzyl-3-methyl-4 undergoes dealkylation using Pd/C under H₂ in MeOH/H₂O (20°C, 61% yield) . C-Demethylation is less common but achievable under acidic conditions (e.g., HCl/MeOH).
Advanced Research Questions
Q. What advanced methodologies enable functionalization of the naphthyridine core?
- Methodological Answer :
- Cobalt-catalyzed cyclization : Microwave-assisted intramolecular [2+2+2] cyclizations of dialkynylnitriles using cobalt catalysts yield 5,6,7,8-tetrahydro-1,6-naphthyridines with high efficiency .
- Bromination : Reacting 3-bromo-6-methyl-5-propionyl-2(1H)-pyridinone with tert-butoxybis(dimethylamino)methane followed by ammonium acetate produces brominated derivatives (86% yield) .
Q. How can regioselectivity be controlled in alkylation or substitution reactions?
- Methodological Answer : Regioselective methylation at the 8-position is achieved using strong bases (e.g., LiNPr₂i) and methyl iodide. For example, 5-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine reacts with MeI in THF at 55°C to yield 8-methyl derivatives (87% yield) . Steric and electronic effects of substituents heavily influence site preference.
Q. What structural modifications impact biological activity or physicochemical properties?
- Methodological Answer :
- Nitrogen positioning : Shifting nitrogen atoms in the naphthyridine core (e.g., 1,5- vs. 1,6-naphthyridine) alters electron density and hydrogen-bonding capacity, affecting solubility and binding affinity .
- Substituent effects : Bromination at the 3-position (e.g., 3-bromo-5-ethyl-1,6-naphthyridin-2(1H)-one) enhances electrophilicity, enabling cross-coupling reactions for further derivatization .
Q. Biomedical Research Applications
Q. What potential biomedical applications exist for this scaffold?
- Methodological Answer : Derivatives of 1,6-naphthyridine are explored as mTOR inhibitors for cancer therapy. For example, Torin2 (a benzo[h][1,6]naphthyridin-2(1H)-one derivative) exhibits nanomolar potency against mTOR by targeting its ATP-binding site . Key steps in evaluation include:
Kinase selectivity profiling : Assess inhibition across >400 kinases.
Cell-based assays : Measure IC₅₀ in proliferation assays (e.g., glioblastoma U87MG cells).
Pharmacokinetics : Optimize oral bioavailability via structural modifications (e.g., introduction of trifluoromethyl groups) .
Q. Data Contradictions and Resolution
Q. How can conflicting reactivity data in dealkylation reactions be resolved?
Properties
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSOOBNVMGYWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624900 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-58-3 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.